molecular formula C19H21NO4S B5701780 ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5701780
M. Wt: 359.4 g/mol
InChI Key: UOCNVQCZSCDXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzothiophene derivative that has been synthesized using various methods.

Scientific Research Applications

Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its broad-spectrum activity against various pathogens and its potential use as an anti-inflammatory and analgesic agent. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One potential direction is the investigation of its potential use as an anticancer agent in combination with other chemotherapeutic drugs. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity in vivo. Furthermore, the development of more efficient synthesis methods and modifications to the chemical structure may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been reported in the literature using various methods. One of the most common methods involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with phenoxyacetyl chloride in the presence of triethylamine, followed by esterification with ethanol. The product is then purified using column chromatography to obtain the final compound.

Properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-10-6-7-11-15(14)25-18(17)20-16(21)12-24-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNVQCZSCDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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